1-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline
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Description
1-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C26H22FN3O and its molecular weight is 411.48. The purity is usually 95%.
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Scientific Research Applications
Photophysical Properties and Molecular Logic Switches
Research has investigated the photophysical properties of pyrazoloquinoline derivatives, highlighting their potential in creating molecular logic switches. These compounds exhibit solvatochromism, acidochromism, and solid-state fluorescence, making them suitable for implementing as molecular logic gates. Notably, the pH-dependent fluorescence of these derivatives can be interpreted as multilevel logic gates, offering a medium-on-off mechanism depending on the output channel selected. This unusual bathochromic shift in the fluorescence maximum in the solid state suggests the formation of charge-transfer complexes, indicating their application in molecular electronics and photonics (Uchacz et al., 2016).
Fluorescence Quenching and Protonation
Pyrazolo[3,4-b]quinoline derivatives have been reported as efficient organic fluorescent materials. Their fluorescence, stable in various solvents, can be efficiently quenched in the presence of protic acid, a process that is reversible and can be fully recovered. This characteristic suggests their utility in developing fluorescence-based sensors and light-emitting materials where fluorescence modulation is required (Mu et al., 2010).
Supramolecular Aggregation
Studies on pyrazoloquinoline derivatives have also focused on their ability to form supramolecular aggregates through hydrogen bonding. The effect of substitution on these molecules significantly influences their aggregation dimensionality, offering insights into the design of materials with tailored molecular packing and properties for applications in nanotechnology and materials science (Portilla et al., 2005).
Excited-State Intramolecular Proton Transfer (ESIPT)
Research into azole-quinoline-based fluorophores inspired by ESIPT has shown that these compounds exhibit dual emissions and large Stokes shifts. The thermal stability and emission properties of these derivatives make them suitable for use in high-performance fluorescent probes and sensors, particularly in applications requiring sensitivity to changes in the local environment (Padalkar & Sekar, 2014).
Fluorescent Sensors and Organic LEDs
The synthesis and application of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline as a fluorophore for molecular sensors demonstrate its potential in metal ion recognition. These fluorescent molecular sensors exhibit strong analyte-induced fluorescence enhancement, making them suitable for detecting metal ions in various environments. Furthermore, their application in organic LEDs highlights the role of pyrazoloquinoline derivatives in developing efficient and bright emissive materials for electronic and photonic devices (Rurack et al., 2002).
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)-8-fluoropyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O/c1-4-31-21-10-6-18(7-11-21)25-23-15-28-24-12-8-19(27)14-22(24)26(23)30(29-25)20-9-5-16(2)17(3)13-20/h5-15H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGGYAHQWPOYTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC(=C(C=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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